molecular formula C13H11ClN2O2S B3036814 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate CAS No. 400080-98-0

2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate

Cat. No.: B3036814
CAS No.: 400080-98-0
M. Wt: 294.76 g/mol
InChI Key: PXLWWUSXHYVTHL-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropanecarboxylate group attached to a thiazole ring, which is further substituted with a chloropyridinyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with the thiazole intermediate.

    Cyclopropanecarboxylation: The final step involves the cyclopropanecarboxylation of the thiazole derivative using a cyclopropanecarboxylic acid chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted pyridinyl-thiazole derivatives.

Scientific Research Applications

2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate is unique due to its combination of a thiazole ring and a cyclopropanecarboxylate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-(6-chloropyridin-3-yl)-5-methyl-1,3-thiazol-4-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-7-11(18-13(17)8-2-3-8)16-12(19-7)9-4-5-10(14)15-6-9/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLWWUSXHYVTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=C(C=C2)Cl)OC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate
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2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate
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2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate
Reactant of Route 4
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2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate
Reactant of Route 5
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2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate
Reactant of Route 6
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2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate

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